![molecular formula C10H11FO3 B2714122 Methyl 4-fluoro-3-methoxyphenylacetate CAS No. 1427397-59-8](/img/structure/B2714122.png)
Methyl 4-fluoro-3-methoxyphenylacetate
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Overview
Description
“Methyl 4-fluoro-3-methoxyphenylacetate” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-fluoro-3-methoxyphenylacetate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI key for this compound is WBFRNOSQIXAXIN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-fluoro-3-methoxyphenylacetate” is a liquid at room temperature . It should be stored in a dry environment . Unfortunately, the boiling point is not specified .Scientific Research Applications
Fluorometric and Chromatographic Analysis
Quantitative Estimation in Biological Samples : The development of a fluorometric method for 3-methoxy-4-hydroxy phenylacetic acid (homovanillic acid, HVA) in urine highlights the importance of sensitive detection techniques for metabolites in biological samples. This method, involving initial extraction and column chromatography, points to potential applications of Methyl 4-fluoro-3-methoxyphenylacetate in biomedical research, particularly in metabolomics and diagnostic assays (Kahane & Vestergaard, 1971).
Detection of Biologically Important Thiols : The use of fluorogenic labeling agents in high-performance liquid chromatography (HPLC) for detecting biologically significant thiols showcases the compound's potential in biochemical analysis. This application could be particularly relevant in the study of oxidative stress and in the pharmaceutical industry for drug formulation analysis (Gatti et al., 1990).
Neurotransmitter Metabolism and Brain Chemistry
- Inhibiting Enzyme Activity in Neurological Research : Research on how inhibitors of catechol-O-methyl transferase affect neurotransmitter metabolism in the brain of mice provides insight into the neurological applications of compounds like Methyl 4-fluoro-3-methoxyphenylacetate. Such studies could inform the development of therapeutic agents targeting neurological disorders (Murphy, Robinson, & Sharman, 1969).
Therapeutic Research and Drug Development
- Anti-inflammatory and Neuroprotective Effects : Studies on derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) that release nitric oxide (NO) for reducing amyloid deposits in transgenic mice models of Alzheimer's disease highlight the therapeutic potential of structurally related compounds. This research suggests potential applications in designing drugs for neurodegenerative diseases, leveraging the chemical properties of Methyl 4-fluoro-3-methoxyphenylacetate and similar molecules (Jantzen et al., 2002).
Analytical Chemistry and Sensor Development
- Fluorescence-Based Sensing : The unique fluorescence properties of certain compounds in protic environments suggest the possibility of developing new sensors. Such sensors could be used in environmental monitoring, biological research, or chemical analysis, indicating potential application areas for Methyl 4-fluoro-3-methoxyphenylacetate in creating fluorescence-based detection systems (Uchiyama et al., 2006).
Safety and Hazards
“Methyl 4-fluoro-3-methoxyphenylacetate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-(4-fluoro-3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRNOSQIXAXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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